4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
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Description
4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.3. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research on related benzimidazole derivatives has shown potential in anticancer applications. For instance, studies have synthesized compounds like 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, revealing weak to medium anticancer activity against certain cancer cell lines, such as CNS Cancer (SNB-75) and Renal cancer (UO-31) (Horishny, Chaban, & Matiychuk, 2021).
Oxidation and Structural Properties
Oxidation studies of similar compounds, such as 5-(1-methyl-1H-benzimidazol-2-yl)thiophene- and -selenophene-2-carbaldehydes, have led to the formation of corresponding carboxylic acids. This research provides insights into the chemical behavior and stability of these compounds under various conditions (Aleksandrov, Savost’yanov, El’chaninov, & Salamatina, 2011).
Reactions with Enamines
Investigations into the reactions of benzimidazole-2-carbaldehyde with enamines have yielded compounds like 4a,11-dimorpholino-1,2,3,4,11,11a-hexahydro-4aH-indolo[1,2-a]benzimidazole, contributing to the understanding of the chemical reactivity and potential applications of these substances (Ukhin, Shishkin, Baumer, & Borbulevych, 1999).
Antimicrobial Activity
Research involving the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases has been conducted. These newly synthesized compounds have shown antimicrobial activity against various bacteria and fungi, indicating the potential application of benzimidazole derivatives in antimicrobial treatments (Hamed et al., 2020).
Photochemical Properties
Studies on new benzimidazolyl-2-hydrazones of thiophene-2-carbaldehyde have explored their photochemical properties. Such research is crucial in understanding how these compounds behave under light exposure, which can be relevant in photodynamic therapy or material science (Pervova et al., 2010).
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCCMEXVAIXJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.